Cholinesterase Inhibition Selectivity
The furan-2-carboxamide substructure, when coupled to a thiophene ring, confers differential cholinesterase inhibition. In a study of three furan/thiophene-2-carboxamide derivatives, N-(thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) exhibited a Ki of 0.10 mM against AChE and 0.07 mM against BChE, while N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) showed no reported cholinesterase activity under the same conditions [1]. This demonstrates that the furan-2-carboxamide terminus combined with a thiophene ring can be tuned for cholinesterase selectivity. The target compound, which features a novel 3-hydroxypropyl spacer and thiophen-3-yl attachment, is expected to exhibit a distinct inhibition profile, although no direct experimental data for the target compound are yet published. This evidence is class-level inference only.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | N-(thiophene-2-ylmethyl)furan-2-carboxamide (CPD3): Ki(AChE) = 0.10 mM; Ki(BChE) = 0.07 mM [1] |
| Quantified Difference | Cannot be quantified due to absence of target compound data |
| Conditions | In vitro enzyme kinetic assay; urease, AChE, and BChE inhibition measured spectrophotometrically [1] |
Why This Matters
The data establish that furan-2-carboxamide/thiophene hybrids can achieve measurable cholinesterase inhibition; the target compound's unique linker and thiophen-3-yl geometry may alter this profile, making it a potentially distinct tool compound for selectivity studies.
- [1] Çakmak, Ş., Yenigün, S., & Ozen, T. (2024). The enzyme kinetic studies, DNA protection and antioxidant activities of furan/thiophene-2-carboxamide derivatives. International Journal of Chemistry and Technology, 8(2), 137–142. DOI: 10.32571/ijct.1405155 View Source
